

physical and chemical properties of 2,2,2',4'-Tetrachloroacetophenone

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Compound of Interest

Compound Name: 2,2,2',4'-Tetrachloroacetophenone

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An In-depth Technical Guide to 2,2',4'-Tetrachloroacetophenone

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,2',4'-Tetrachloroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's characteristics, synthesis, reactivity, and analytical methodologies, presenting quantitative data in accessible formats and outlining experimental protocols.

Introduction

2,2',4'-Tetrachloroacetophenone is a halogenated organic compound belonging to the class of chlorinated acetophenones.[1] Structurally, it is a derivative of acetophenone with three chlorine atoms substituting hydrogen atoms on both the aromatic ring and the acetyl group.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents, and other fine chemicals.[2][3] Its chemical reactivity, largely dictated by the presence of the chlorine atoms and the ketone functional group, makes it a versatile building block in organic chemistry.[2]

Physicochemical Properties

2,2',4'-Tetrachloroacetophenone is an off-white to pale yellow crystalline solid at room temperature.^{[2][4]} A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties of 2,2',4'-Tetrachloroacetophenone

Property	Value	Reference
IUPAC Name	2-chloro-1-(2,4-dichlorophenyl)ethanone	^{[4][5]}
Synonyms	α ,2,4-Trichloroacetophenone, 2,4-Dichlorophenacyl chloride	^{[2][5]}
CAS Number	4252-78-2	^[6]
Molecular Formula	C ₈ H ₅ Cl ₃ O	^[6]
Molecular Weight	223.48 g/mol	^[6]
Appearance	Off-white to pale yellow crystalline solid	^{[2][4]}
Melting Point	47-54 °C	^[2]
Boiling Point	130-135 °C at 4 mmHg	^[7]
Solubility	Insoluble in water	^{[2][5]}

Table 2: Spectroscopic Data of 2,2',4'-Tetrachloroacetophenone

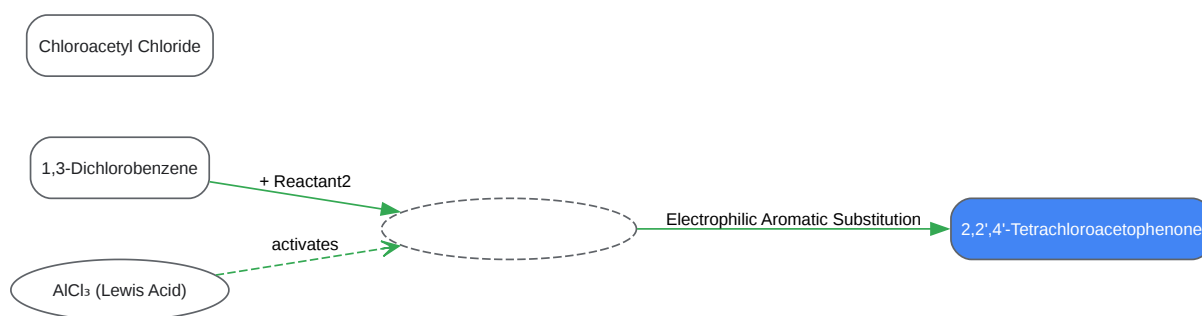
Technique	Observed Data	Reference
Infrared (IR) Spectroscopy	C=O stretch: 1685–1690 cm ⁻¹	^[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)	m/z: 222.9 [M+H] ⁺	^[3]

Synthesis

The primary method for synthesizing 2,2',4'-Tetrachloroacetophenone is through a Friedel-Crafts acylation reaction.[8] This involves the reaction of 1,3-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3). [2]

Synthesis Pathway

The synthesis of 2,2',4'-Tetrachloroacetophenone via Friedel-Crafts acylation can be visualized as follows:



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Caption: Synthesis of 2,2',4'-Tetrachloroacetophenone via Friedel-Crafts Acylation.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of 2,2',4'-Tetrachloroacetophenone:

- **Reaction Setup:** To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-dichlorobenzene and a suitable solvent such as dichloromethane.[2]
- **Catalyst Addition:** Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.[2]

- **Acylating Agent Addition:** Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture, maintaining a low temperature.[3]
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.[2]
- **Work-up:** Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[3]
- **Extraction:** Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers.[3]
- **Washing:** Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate to remove acidic impurities, and finally with brine.[2]
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.[2]
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or petroleum ether, to obtain the final product.[2][3]

Chemical Reactivity and Applications

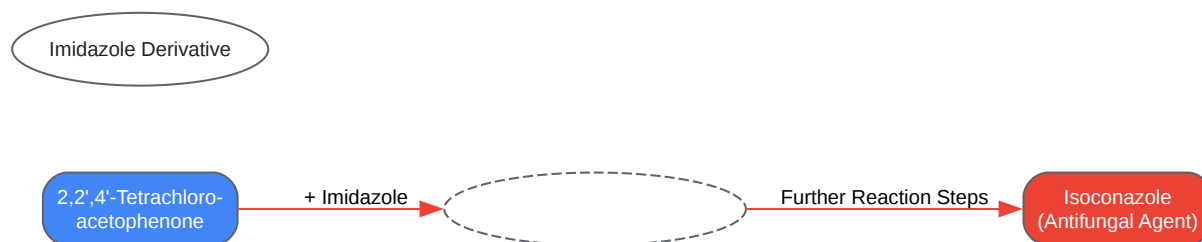
The reactivity of 2,2',4'-Tetrachloroacetophenone is centered around its ketone functional group and the activated chloroacetyl group. It is incompatible with strong oxidizing agents and strong bases.[2]

Nucleophilic Substitution

The α -chloro atom is susceptible to nucleophilic substitution reactions, making this compound a valuable precursor for a variety of derivatives. This reactivity is exploited in the synthesis of several antifungal agents.

Synthesis of Antifungal Agents

A significant application of 2,2',4'-Tetrachloroacetophenone is as a key intermediate in the synthesis of imidazole-based antifungal drugs like isoconazole.[2][3] The synthesis typically involves the N-alkylation of an imidazole derivative with 2,2',4'-Tetrachloroacetophenone.



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Caption: Role of 2,2',4'-Tetrachloroacetophenone in Antifungal Synthesis.

Analytical Methods

The characterization and quality control of 2,2',4'-Tetrachloroacetophenone rely on various analytical techniques.

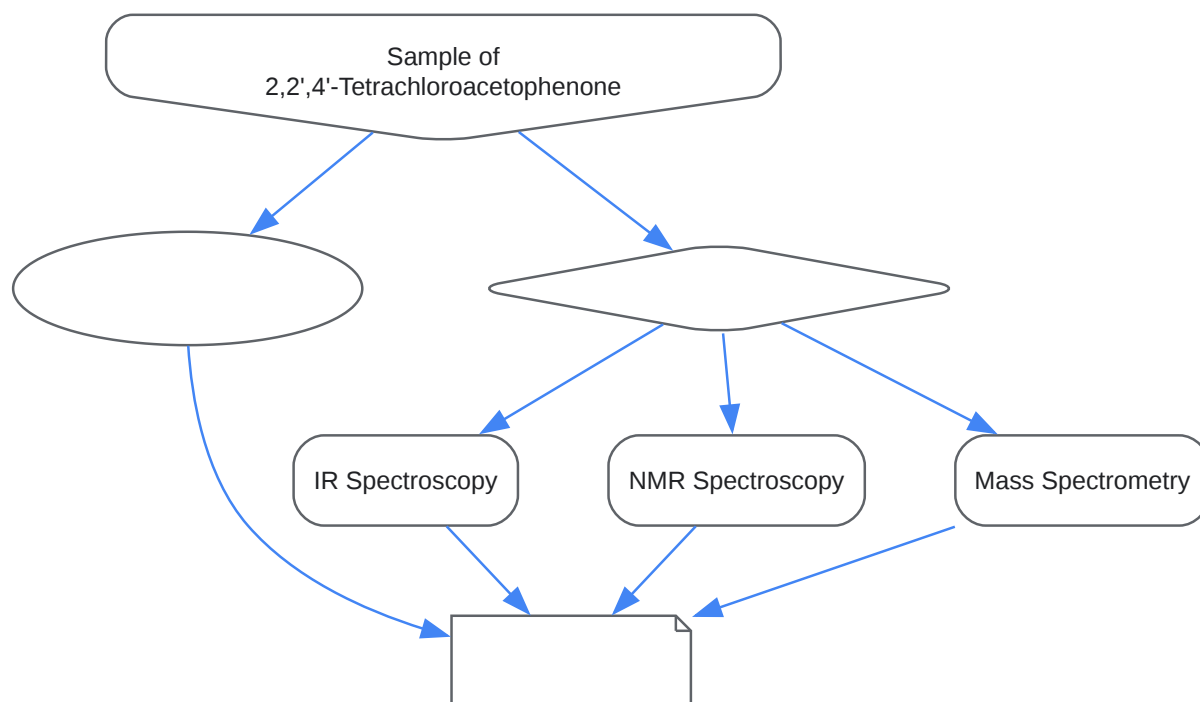
Spectroscopic Methods

- Infrared (IR) Spectroscopy: Used to identify the key functional groups. A characteristic strong absorption band is observed in the region of $1685\text{--}1690\text{ cm}^{-1}$, which is indicative of the carbonyl (C=O) stretching vibration of the ketone group.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are employed to elucidate the detailed molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide definitive structural information.
- Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[3]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of 2,2',4'-Tetrachloroacetophenone. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be employed.[9]

Experimental Workflow for Analysis



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Caption: General Analytical Workflow for 2,2',4'-Tetrachloroacetophenone.

Toxicology and Safety

2,2',4'-Tetrachloroacetophenone is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It is reported to cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,2',4'-Tetrachloroacetophenone is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and efficient method. The compound's reactivity makes it a key component in the production of important pharmaceuticals, particularly antifungal agents. Proper handling and analytical control are essential for its safe and effective use in research and development.

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